7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride
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Overview
Description
7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and hydroxyl groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride typically involves the condensation of 2-aminopyridine with suitable aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . This reaction is compatible with a broad range of functional groups and can be carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using flavin and iodine catalysts.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with various functional groups.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with different substituents at the amino or hydroxyl positions.
Scientific Research Applications
7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Studied for their antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: Used in various medicinal chemistry applications.
Uniqueness: 7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows for diverse chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H8ClN3O |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
7-aminoimidazo[1,2-a]pyridin-2-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-5-1-2-10-4-7(11)9-6(10)3-5;/h1-4,11H,8H2;1H |
InChI Key |
WJIPRVHRTCGANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1N)O.Cl |
Origin of Product |
United States |
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